Cas no 8025-81-8 (Spiramycin)

スピラマイシンはマクロライド系抗生物質の一種であり、グラム陽性菌や一部のグラム陰性菌、マイコプラズマ、クラミジアなどに対する幅広い抗菌活性を有しています。特に、肺炎球菌やレンサ球菌による呼吸器感染症、およびトキソプラズマ症の治療に効果的です。本化合物は16員環ラクトン構造を特徴とし、細菌のリボソーム50Sサブユニットに結合することでタンパク質合成を阻害します。他のマクロライド系薬剤と比較して組織移行性が良好で、肺や前立腺などへの浸透性に優れている点が特長です。また、胃酸に対する安定性が高く、経口投与時の生体利用率が良好であるため、臨床現場で広く使用されています。

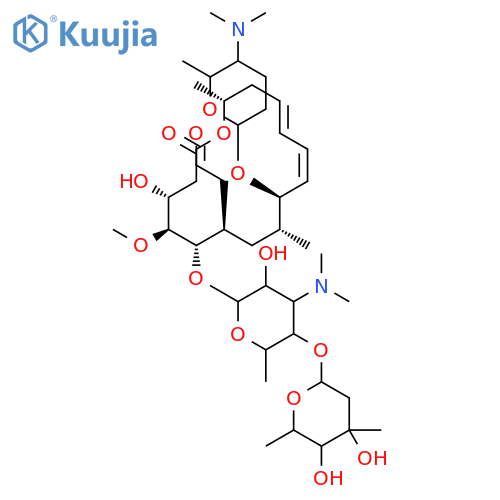

Spiramycin structure

商品名:Spiramycin

CAS番号:8025-81-8

MF:C43H74N2O14

メガワット:843.052674770355

MDL:MFCD01314545

CID:48081

PubChem ID:24899826

Spiramycin 化学的及び物理的性質

名前と識別子

-

- Spiramycin

- rovamycin

- provamycin

- FORMACIDINE

- foromacidin

- LEUCOMYCIN

- KITASAMYCIN BASE

- 5337r.p.

- Spiramycin from Streptomyces sp.

- 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2R,3S,4R,5R,6S)-5-[(2R,4S,5R,6R)-4,5-Dihydroxy-4,6-dimethylo

- Spiramycin I

- Sequamycin

- HY-100593

- 033ECH6IFG

- RP 5337

- CHEMBL453514

- IL-5902

- CCG-270525

- RP-5337

- SPIRAMYCIN I [MI]

- Rovamicina

- Foromacidin A

- 2-[(4R, 5S, 6S, 7R, 9R, 10R, 11E, 13E, 16R)-6-[(2S, 3R, 4R, 5S, 6R)-5-[(2S, 4R, 5S, 6S)-4, 5-dihydroxy-4, 6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R, 5S, 6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9, 16-dimethyl-2-oxo-1-oxacyclohexadeca-11, 13-dien-7-yl]acetaldehyde

- 8025-81-8

- Spiramycin I (Contains up to 6% Spiramycin III)

- s5744

- NSC-55926

- Espiramicin

- NSC-64393

- Leucomycin V, 9-O-(5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)-, (9(2R,5S,6R))-

- NSC-758472

- Leucomycin V, 9-O-((2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)-

- CS-8166

- IL 5902

- AB00514638

- UNII-033ECH6IFG

- AC-32598

- [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-{[(2S,3R,4R,5S,6R)-5-{[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-10-{[(2R,5S,6R)-5-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl]oxy}-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-7-yl]acetaldehyde (non-preferred name)

- Rovamycine

- Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-

- DTXSID9023594

- 24916-50-5

- 1ST7807

- D05908

- 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-dimethylamino-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

- G12972

- Spiramycin (JAN/USAN/INN)

- GTPL13312

- US20240118263, Compound Spiramycin

- BDBM667167

- Rovamycin (TN)

-

- MDL: MFCD01314545

- インチ: 1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26+,27+,28-,29+,30+,31-,32+,34+,35-,36-,37+,38+,39+,40+,41-,42-,43+/m1/s1

- InChIKey: ACTOXUHEUCPTEW-FCCRBRQASA-N

- ほほえんだ: O1[C@@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])([C@@]([H])([C@@]1([H])O[C@]1([H])[C@]([H])([C@@]([H])(C([H])([H])C(=O)O[C@]([H])(C([H])([H])[H])C([H])([H])C([H])=C([H])C([H])=C([H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])C([H])=O)O[C@@]1([H])C([H])([H])C([H])([H])[C@@]([H])([C@]([H])(C([H])([H])[H])O1)N(C([H])([H])[H])C([H])([H])[H])O[H])OC([H])([H])[H])O[H])N(C([H])([H])[H])C([H])([H])[H])O[C@]1([H])C([H])([H])[C@@](C([H])([H])[H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[H] |c:39,43|

計算された属性

- せいみつぶんしりょう: 842.51400504 g/mol

- どういたいしつりょう: 842.51400504 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 16

- 重原子数: 59

- 回転可能化学結合数: 11

- 複雑さ: 1370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 19

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 843.1

- トポロジー分子極性表面積: 195

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 色と性状: Amorphous

- 密度みつど: 1.2100

- ゆうかいてん: 134-137°C

- ふってん: 914℃

- フラッシュポイント: >110°(230°F)

- 屈折率: 81 ° (C=2, 10% AcOH)

- ようかいど: ethanol: 50 mg/mL, clear to slightly hazy, light-yellow

- すいようせい: Soluble in methanol. Slightly soluble in water

- LogP: log Kow = 1.87 (est)

- マーカー: 8752

- ひせんこうど: D20 -80° (methanol)

- じょうきあつ: 9.9X10-31 mm Hg at 25 °C (est)

- ようかいせい: Soluble in methanol. Slightly soluble in water

Spiramycin セキュリティ情報

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H303

- 警告文: P312

- WGKドイツ:1

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36-24/25

- 福カードFコード:10

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- RTECS番号:WG9400000

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- どくせい:LD50 in rats (mg/kg): 9400 orally; 1000 s.c.; 170 i.v. (Sous)

Spiramycin 税関データ

- 税関コード:29419090

Spiramycin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | AS29665-250 g |

Spiramycin base |

8025-81-8 | 250g |

$431.97 | 2023-01-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S24180-1g |

Spiramycin |

8025-81-8 | 1g |

¥109.0 | 2021-09-07 | ||

| TRC | S682373-1g |

Spiramycin |

8025-81-8 | 1g |

$ 68.00 | 2023-09-06 | ||

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SS9711-5g |

Spiramycin |

8025-81-8 | 5g |

¥520元 | 2023-09-15 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0819-50 mg |

Spiramycin |

8025-81-8 | 97.92% | 50mg |

¥451.00 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S112804-25g |

Spiramycin |

8025-81-8 | >90.0%(HPLC) | 25g |

¥1159.90 | 2023-09-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R033969-25g |

Spiramycin |

8025-81-8 | >90%(HPLC) | 25g |

¥1392 | 2023-09-07 | |

| TRC | S682373-10g |

Spiramycin |

8025-81-8 | 10g |

$187.00 | 2023-05-17 | ||

| TRC | S682373-25g |

Spiramycin |

8025-81-8 | 25g |

$ 374.00 | 2023-09-06 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24304-100mg |

Spiramycin |

8025-81-8 | ,HPLC≥90% | 100mg |

¥680.00 | 2022-01-07 |

Spiramycin 関連文献

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

5. Book reviews

推奨される供給者

Amadis Chemical Company Limited

(CAS:8025-81-8)Spiramycin

清らかである:99%

はかる:25g

価格 ($):293.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:8025-81-8)Spiramycin

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ